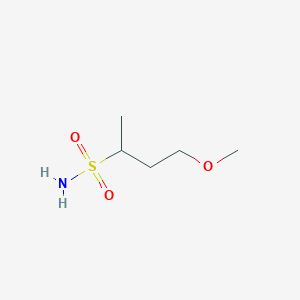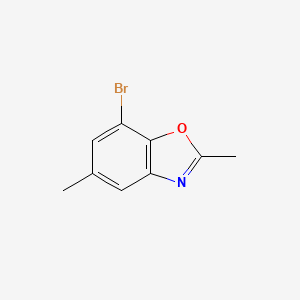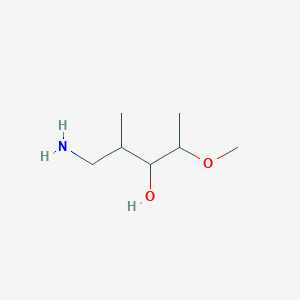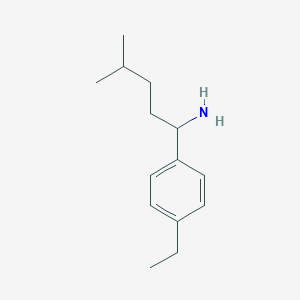![molecular formula C14H20N2O3 B13200603 2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide involves several synthetic routes. One common method includes the reaction of 2-(aminomethyl)phenol with oxirane in the presence of a base to form the intermediate 2-(aminomethyl)phenoxyethanol. This intermediate is then reacted with oxirane-2-carboxylic acid in the presence of a coupling agent to yield the final product . Industrial production methods often involve bulk manufacturing, sourcing, and procurement of the compound .
Chemical Reactions Analysis
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .
Comparison with Similar Compounds
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form of the original compound and has similar properties and applications.
This compound sulfate: Another salt form with slightly different solubility and stability characteristics. The uniqueness of this compound lies in its versatile scaffold, which allows for a wide range of modifications and applications in various fields.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H20N2O3/c15-8-11-4-1-2-6-13(11)19-10-14(17)16-9-12-5-3-7-18-12/h1-2,4,6,12H,3,5,7-10,15H2,(H,16,17) |
InChI Key |
NAXJMZPMVVMOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=CC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13200560.png)





![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13200611.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
